propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.:
Cat. No.: VC15572815
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN2O3S |
|---|---|
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C18H19ClN2O3S/c1-10(2)24-17(23)15-11(3)20-18-21(14(22)8-9-25-18)16(15)12-4-6-13(19)7-5-12/h4-7,10,16H,8-9H2,1-3H3 |
| Standard InChI Key | XGKHKOJFSUANQF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Introduction
Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b]13thiazine-7-carboxylate appears to be a heterocyclic compound containing a pyrimido-thiazine core. This class of compounds is known for its diverse biological and pharmacological activities due to the presence of nitrogen and sulfur atoms in the heterocyclic ring system.
Key Features:
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Core Structure: Pyrimido[2,1-b] thiazine is a fused heterocyclic system combining pyrimidine and thiazine rings.
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Substituents:
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A propan-2-yl group (isopropyl) ester at the carboxylic acid position.
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A 4-chlorophenyl group, which can enhance lipophilicity and influence biological activity.
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An 8-methyl group, which may affect steric interactions.
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A 4-oxo group, typically associated with keto functionality that can participate in hydrogen bonding.
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Potential Applications
Compounds with similar structures often exhibit a range of biological activities due to their ability to interact with enzymes or receptors. Below are some potential applications:
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Pharmacological Properties:
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Antimicrobial Activity: The thiazine ring is often associated with antibacterial or antifungal properties.
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Antitumor Activity: Substituted pyrimidine derivatives are studied for their anticancer potential by inhibiting key enzymes in cancer cell metabolism.
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Anti-inflammatory Effects: The presence of halogenated phenyl groups can enhance anti-inflammatory activity.
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Enzyme Inhibition:
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Compounds with pyrimidine and thiazine cores are known to inhibit enzymes like dihydrofolate reductase or thymidylate synthase, which are critical in DNA synthesis.
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Drug Development:
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The ester functionality (propan-2-yl group) can act as a prodrug moiety, enhancing bioavailability and metabolic stability.
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Molecular Formula
The molecular formula is derived from the IUPAC name but is not explicitly provided in the search results.
Molecular Weight
The molecular weight would need to be calculated based on the atomic composition.
Functional Groups:
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Ester group (-COOCH(CH3)2)
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Chlorinated aromatic ring
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Methyl-substituted pyrimidothiazine core
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Keto group (-C=O)
Synthesis Pathways
Although no specific synthesis pathway is provided for this compound, general methods for synthesizing similar compounds involve:
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Cyclization Reactions:
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Starting with substituted pyrimidines or thiazines.
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Using reagents like thiourea or sulfur-containing intermediates.
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Functionalization:
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Introducing ester groups via esterification reactions.
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Halogenation to introduce chloro substituents on aromatic rings.
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Microwave-Assisted Synthesis:
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For efficient cyclization and functionalization steps.
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Biological Evaluation
Compounds of this nature are typically evaluated using:
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In Vitro Assays:
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Testing against bacterial or fungal strains for antimicrobial activity.
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Screening for enzyme inhibition (e.g., kinase or reductase enzymes).
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In Vivo Studies:
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Assessing pharmacokinetics (absorption, distribution, metabolism, excretion).
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Evaluating toxicity profiles in animal models.
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Computational Docking Studies:
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Predicting binding affinity to target proteins using molecular modeling software.
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